molecular formula C9H18O2 B076362 Isobutyl valerate CAS No. 10588-10-0

Isobutyl valerate

Cat. No.: B076362
CAS No.: 10588-10-0
M. Wt: 158.24 g/mol
InChI Key: ADNADZOSMJDVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl valerate, also known as isobutyl pentanoate, is an ester compound with the molecular formula C9H18O2. It is formed by the esterification of isobutanol and valeric acid. This compound is known for its fruity aroma and is commonly used in the flavor and fragrance industry .

Mechanism of Action

Target of Action

Isobutyl valerate, also known as isobutyl pentanoate , is a chemical compound with the molecular formula

C9H18O2C_9H_{18}O_2C9​H18​O2​

. It is primarily used in the flavor and fragrance industry due to its fruity odor . However, the specific biological targets of this compound are not well-documented in the literature.

Biochemical Pathways

Similar esters have been produced in metabolic engineering experiments involving escherichia coli . In these experiments, a modified Clostridium CoA-dependent butanol pathway was used to synthesize butanol, which was then condensed with acetyl-CoA through an alcohol acetyltransferase .

Pharmacokinetics

It is expected to be metabolized by esterases, which would break it down into isobutanol and valeric acid .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and efficacy can be influenced by pH, light, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl valerate can be synthesized through the esterification reaction between isobutanol and valeric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Isobutanol+Valeric AcidIsobutyl Valerate+Water\text{Isobutanol} + \text{Valeric Acid} \rightarrow \text{this compound} + \text{Water} Isobutanol+Valeric Acid→Isobutyl Valerate+Water

Industrial Production Methods: In industrial settings, this compound is produced by direct esterification under azeotropic conditions. This method involves the continuous removal of water to drive the reaction to completion. The process ensures high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions: Isobutyl valerate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back into isobutanol and valeric acid.

    Oxidation: Under strong oxidizing conditions, this compound can be oxidized to produce various oxidation products, including carboxylic acids and aldehydes.

    Reduction: Although less common, reduction reactions can convert this compound into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Isobutanol and valeric acid.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Isobutyl valerate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its role as a pheromone in certain insect species.

    Medicine: Investigated for its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Comparison with Similar Compounds

Isobutyl valerate can be compared with other similar ester compounds, such as:

    Isobutyl acetate: Known for its sweet, fruity aroma and used in flavorings and perfumes.

    Isobutyl butyrate: Has a similar fruity scent and is used in the fragrance industry.

    Isobutyl isovalerate: Another ester with a fruity aroma, used in similar applications.

Uniqueness: this compound is unique due to its specific combination of isobutanol and valeric acid, which gives it a distinct fruity aroma that is highly valued in the flavor and fragrance industry .

Properties

IUPAC Name

2-methylpropyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNADZOSMJDVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065134
Record name Pentanoic acid, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10588-10-0
Record name Isobutyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10588-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N1Y3169HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isobutyl valerate
Reactant of Route 2
Reactant of Route 2
Isobutyl valerate
Reactant of Route 3
Reactant of Route 3
Isobutyl valerate
Reactant of Route 4
Reactant of Route 4
Isobutyl valerate
Reactant of Route 5
Reactant of Route 5
Isobutyl valerate
Reactant of Route 6
Reactant of Route 6
Isobutyl valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.